molecular formula C59H84N2O12 B10847490 C-16-(S)-3-methylindolerapamycin

C-16-(S)-3-methylindolerapamycin

Numéro de catalogue: B10847490
Poids moléculaire: 1013.3 g/mol
Clé InChI: MYMSKXFGXABEON-OYYFJIJNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

C-16-(S)-3-methylindolerapamycin, often referred to as iRap, is a synthetically derived rapamycin analog designed for advanced chemical biology applications . This compound is a key ligand in "bump-hole" strategies, where it is used to selectively control engineered protein functions in complex biological systems. Its primary research value lies in its role as a cell-permeable small-molecule inducer for dimerization systems, such as those that conditionally perturb protein subcellular localization . The core mechanism of action involves simultaneous high-affinity binding to engineered variants of two proteins: the 12-kDa FK506- and rapamycin-binding protein (FKBP12) and the FKBP-rapamycin binding (FRB) domain of mTOR or other target proteins . The formation of this stable ternary complex allows researchers to spatiotemporally control a wide array of cellular processes. Specifically, C-16-(S)-3-methylindolerapamycin has been utilized to regulate the activity of engineered kinases in live cells and whole organisms, providing insights into signaling pathways related to cell motility and morphogenesis . The compound has a molecular weight of 1013.3 g/mol and a cLogP of 8.677, indicating high lipophilicity . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Propriétés

Formule moléculaire

C59H84N2O12

Poids moléculaire

1013.3 g/mol

Nom IUPAC

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(3-methyl-1H-indol-7-yl)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

InChI

InChI=1S/C59H84N2O12/c1-34-17-12-11-13-18-35(2)46(45-20-16-19-44-40(7)33-60-52(44)45)31-43-24-22-41(8)59(69,73-43)56(66)57(67)61-26-15-14-21-47(61)58(68)72-50(37(4)29-42-23-25-48(62)51(30-42)70-9)32-49(63)36(3)28-39(6)54(65)55(71-10)53(64)38(5)27-34/h11-13,16-20,28,33-34,36-38,41-43,46-48,50-51,54-55,60,62,65,69H,14-15,21-27,29-32H2,1-10H3/b13-11+,17-12+,35-18+,39-28+/t34-,36-,37-,38-,41-,42+,43+,46+,47+,48-,50+,51-,54-,55+,59-/m1/s1

Clé InChI

MYMSKXFGXABEON-OYYFJIJNSA-N

SMILES isomérique

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)/C)O)OC)C)C)/C)C5=CC=CC6=C5NC=C6C

SMILES canonique

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)C5=CC=CC6=C5NC=C6C

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of C-16 Rapamycin Analogs

Compound Name C-16 Substituent Configuration Synthesis Source Key Characteristics
C-16-(S)-3-methylindolerapamycin (iRap) 3-methylindole S Ref. 10 Optimized for ternary complex stability; moderate steric bulk.
C-16-(R)-trimethoxyphenylrapamycin (TMOP-rap) Trimethoxyphenyl R Ref. 8 Larger substituent with R-configuration; potential steric hindrance affecting FRB binding.
AP21967 (C-16-(S)-7-methylindolerapamycin) 7-methylindole S Ariad Pharmaceuticals Commercial variant with 7-methylindole; potential enhanced pharmacokinetics.

Key Observations:

Steric and Stereochemical Effects :

  • iRap’s 3-methylindole group (S-configuration) balances steric bulk and binding efficiency, making it suitable for ternary complex formation. In contrast, TMOP-rap’s bulkier trimethoxyphenyl group (R-configuration) may reduce FRB domain accessibility, though this hypothesis requires experimental validation .
  • AP21967, with a 7-methylindole substituent (S-configuration), likely exhibits distinct binding kinetics due to positional isomerism, though direct comparative data are unavailable.

Synthesis and Availability: iRap and TMOP-rap are synthesized via methods outlined in Refs. 8 and 10, emphasizing modular derivatization at C-16 .

Pharmacokinetic Considerations :

  • The 3-methylindole group in iRap may confer improved metabolic stability compared to TMOP-rap’s aromatic substituent, which could increase susceptibility to oxidative metabolism. AP21967’s 7-methylindole might further enhance bioavailability, though this remains speculative without explicit data .

Research Findings and Implications

  • Application in Protein Mislocalization Systems : iRap and its analogs are pivotal in conditional mislocalization platforms, where their ability to form stable ternary complexes (e.g., FRB-FKBP12-ligand) is critical. iRap’s design prioritizes reversible control, while TMOP-rap’s larger substituent may reduce off-target interactions .
  • Hypothesized Binding Dynamics : Molecular modeling suggests that the S-configuration at C-16 (as in iRap and AP21967) aligns better with the FRB domain’s hydrophobic pocket than the R-configuration in TMOP-rap. However, empirical binding affinity data are needed to confirm this .

Méthodes De Préparation

Starting Materials and Reagents

The synthesis of iRap begins with rapamycin, a macrolide immunosuppressant isolated from Streptomyces hygroscopicus. Key reagents include:

  • Rapamycin : Serves as the core scaffold for derivatization.

  • 3-Methylindole : Introduced at the C16 position to create steric bulk and modulate binding specificity.

  • Protecting groups : Temporary masking of reactive hydroxyl or carbonyl groups on rapamycin to direct regioselective modifications.

  • Coupling agents : Facilitate the formation of ester or amide bonds at the C16 site.

Synthetic Pathway

The synthesis follows a "bump-hole" strategy, where a bulky substituent (3-methylindole) is added to rapamycin to reduce interaction with endogenous proteins while maintaining affinity for engineered FRB mutants.

Step 1: Selective Deprotection of Rapamycin

Rapamycin’s C16 hydroxyl group is selectively activated for functionalization. This involves:

  • Temporary protection of other hydroxyl groups (e.g., at C27 and C43) using tert-butyldimethylsilyl (TBDMS) chloride.

  • Activation of the C16 hydroxyl with a leaving group (e.g., mesyl or tosyl chloride).

Step 3: Global Deprotection and Purification

Protecting groups are removed under mild acidic or basic conditions. The crude product is purified via:

  • High-performance liquid chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients.

  • Mass spectrometry (MS) : Confirmation of molecular weight (expected m/z for iRap: ~1,050 Da).

Analytical Validation and Characterization

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR : Distinct signals for the 3-methylindole protons (δ 7.0–7.5 ppm) and rapamycin’s macrocyclic framework.

    • ¹³C NMR : Confirmation of the C16–indole linkage (δ 120–140 ppm for aromatic carbons).

  • High-Resolution Mass Spectrometry (HRMS) :

    • Observed m/z: 1,050.6 [M+H]⁺ (calculated: 1,050.5).

Purity Assessment

Quantitative LC-MS revealed that early batches of iRap contained trace contaminants, including unmodified rapamycin (~2–5%). Rigorous HPLC purification reduced impurity levels to <0.5%.

Table 1: Key Physicochemical Properties of iRap

PropertyValueMethod
Molecular weight1,050.5 DaHRMS
Purity≥99.5%HPLC (254 nm)
Solubility10 mM in DMSOKinetic solubility

Applications in Biological Systems

Ligand-Dependent Protein Stabilization

iRap binds FRB mutants (e.g., T2098L/W2101F) with high affinity (Kd ≈ 50 nM), enabling dose-dependent stabilization of FRB fusion proteins. In mammalian cells, treatment with 1 μM iRap increased fluorescence of FRB-YFP fusions by 10-fold.

Table 2: Functional Activity of iRap in Cell-Based Assays

AssayResultCitation
FRB-YFP stabilizationEC₅₀ = 250 nM
mTOR inhibitionIC₅₀ = 100 nM (vs. 2 nM for rapamycin)

Mitigation of Off-Target Effects

Despite structural similarity to rapamycin, iRap exhibits reduced mTOR inhibition (IC₅₀ = 100 nM vs. 2 nM for rapamycin), minimizing confounding effects in protein mislocalization studies .

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